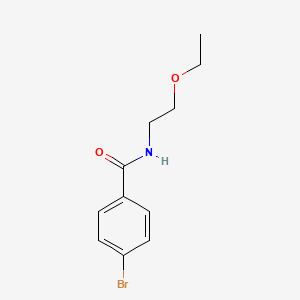
4-bromo-N-(2-ethoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-ethoxyethyl)benzamide: is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and an ethoxyethyl group attached to the nitrogen atom of the benzamide moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or column chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions: 4-bromo-N-(2-ethoxyethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
4-bromo-N-(2-ethoxyethyl)benzamide has various applications in scientific research, including:
作用機序
The mechanism of action of 4-bromo-N-(2-ethoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxyethyl group play crucial roles in its binding affinity and specificity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways .
類似化合物との比較
- 4-bromo-N-(2-methoxyethyl)benzamide
- 4-bromo-N-(2-propoxyethyl)benzamide
- 4-chloro-N-(2-ethoxyethyl)benzamide
Comparison: 4-bromo-N-(2-ethoxyethyl)benzamide is unique due to the presence of the ethoxyethyl group, which imparts specific chemical and biological properties . Compared to its analogs, it may exhibit different reactivity and potency in various applications .
生物活性
4-bromo-N-(2-ethoxyethyl)benzamide is a benzamide derivative characterized by a bromine atom at the para position of a benzene ring, linked to an ethoxyethyl group via an amide bond. Its molecular formula is C12H16BrN1O1 with a molecular weight of approximately 272.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be linked to its structural features that enhance interaction with microbial targets.
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, with mechanisms likely involving the inhibition of specific cancer-related pathways through enzyme interaction.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the ethoxyethyl side chain enhances its binding affinity to biological targets, influencing various biochemical pathways relevant to disease processes.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-N-(2-hydroxyethyl)benzamide | Hydroxyethyl group instead of ethoxyethyl | Potentially different solubility and reactivity |
| 4-Bromo-N-(3-methylphenyl)benzamide | Methyl substitution on the phenyl ring | Altered electronic properties affecting reactivity |
| N-(2-Ethoxyethyl)-4-methoxybenzamide | Methoxy group instead of bromine | May exhibit different biological activities due to methoxy substitution |
Synthesis and Industrial Applications
The synthesis of this compound typically involves standard organic reactions, including acylation methods. In industrial settings, scaled-up synthesis utilizes larger reactors and advanced purification techniques to ensure high yield and purity of the final product. The compound's unique structure makes it a valuable candidate for drug development and synthetic chemistry applications.
特性
IUPAC Name |
4-bromo-N-(2-ethoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUOLGPEXFBAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














